2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring greatly influence the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Mechanism of Action
Target of Action
The primary target of this compound is a serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle, and is particularly essential for meiosis .
Mode of Action
NSAIDs typically exert their effects by inhibiting the biosynthesis of prostaglandins .
Biochemical Pathways
The anti-inflammatory activity of NSAIDs like this compound is chiefly mediated through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
It belongs to the class of organic compounds known astrifluoromethylbenzenes , which may provide some clues about its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of prostaglandin biosynthesis, given its potential role as an NSAID . This could result in analgesic, anti-pyretic, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s imidazole component is amphoteric in nature, showing both acidic and basic properties . This suggests that the compound’s action could be influenced by the pH of its environment .
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS2/c1-10-17(28-11(2)22-10)14-7-8-16(25-24-14)27-9-15(26)23-13-6-4-3-5-12(13)18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKAMSNSOKMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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